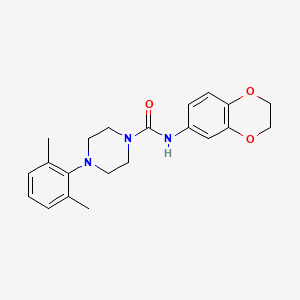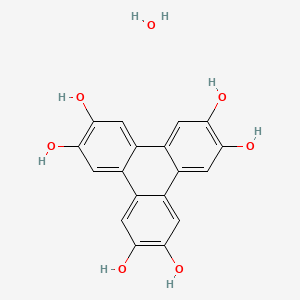
N'-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-N,N-dimethylsulfamide
Übersicht
Beschreibung
N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-N,N-dimethylsulfamide, also known as DB844, is a novel compound that has gained significant attention in the scientific community due to its potential as a broad-spectrum antiparasitic agent. DB844 belongs to the class of benzimidazole compounds and exhibits potent activity against a wide range of parasites, including Trypanosoma cruzi, Leishmania spp., and Plasmodium falciparum.
Wirkmechanismus
The exact mechanism of action of N'-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-N,N-dimethylsulfamide is not fully understood. However, it is believed that the compound inhibits the activity of the parasite's tubulin, a protein involved in cell division and motility. This leads to the disruption of the parasite's microtubule network, ultimately resulting in its death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in mammalian cells and exhibits favorable pharmacokinetic properties. In addition, the compound has been shown to possess anti-inflammatory properties and may have potential as a therapeutic agent for other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-N,N-dimethylsulfamide is its broad-spectrum activity against various parasitic diseases. Additionally, the compound exhibits minimal toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively low solubility, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N'-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-N,N-dimethylsulfamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential drug interactions or side effects. Finally, the efficacy of this compound in vivo needs to be evaluated in animal models to determine its potential as a therapeutic agent for parasitic diseases.
Wissenschaftliche Forschungsanwendungen
N'-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-N,N-dimethylsulfamide has been extensively studied for its potential as a therapeutic agent for various parasitic diseases. In vitro studies have shown that this compound exhibits potent activity against Trypanosoma cruzi, the causative agent of Chagas disease, as well as Leishmania spp., the causative agents of leishmaniasis. Furthermore, this compound has also been shown to be effective against Plasmodium falciparum, the causative agent of malaria.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoylamino)-5,6-dimethyl-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-9(2)18-8-15-14-12(18)7-10(3)11(4)13(14)16-21(19,20)17(5)6/h7-9,16H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMMVZAUUIFQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)N(C)C)N=CN2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301136837 | |
| Record name | N′-[5,6-Dimethyl-1-(1-methylethyl)-1H-benzimidazol-4-yl]-N,N-dimethylsulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301136837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
865660-70-4 | |
| Record name | N′-[5,6-Dimethyl-1-(1-methylethyl)-1H-benzimidazol-4-yl]-N,N-dimethylsulfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865660-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N′-[5,6-Dimethyl-1-(1-methylethyl)-1H-benzimidazol-4-yl]-N,N-dimethylsulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301136837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2-thiophenesulfonamide](/img/structure/B3159962.png)
![5-{[(4-methylbenzoyl)oxy]methyl}-4-oxo-4H-pyran-2-yl 4-methylbenzenecarboxylate](/img/structure/B3159969.png)


![methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B3160015.png)
![Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzenecarboxylate](/img/structure/B3160017.png)
![Methyl 2-[[3-(dimethylaminomethylidenecarbamoyl)piperidin-1-yl]methyl]-3-nitrobenzoate](/img/structure/B3160026.png)






